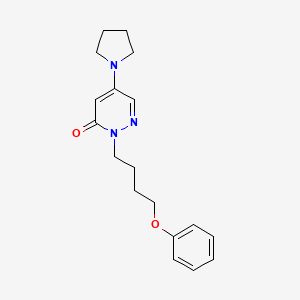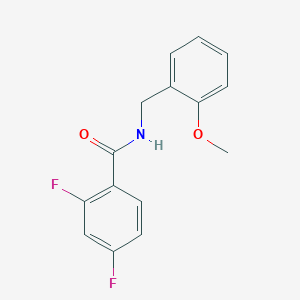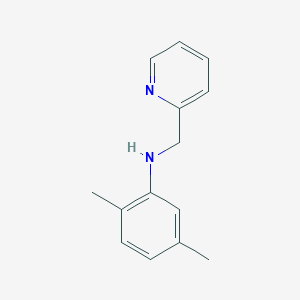![molecular formula C16H21F3N2O3 B5676632 (3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol](/img/structure/B5676632.png)
(3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol" often involves intricate chemical processes. For instance, a study by Bonacorso et al. (2018) discusses the synthesis of related quinolines via Buchwald–Hartwig amination, achieving yields of 60–88% (Bonacorso et al., 2018). Another study by Islas-Jácome et al. (2023) describes synthesizing a related compound using a microwave-assisted one-pot process (Islas-Jácome et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex interactions and conformations. For example, the work of Yoon et al. (2012) investigates the molecular structure of a similar compound, emphasizing the conformations of morpholine and pyrrolidine rings (Yoon et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be diverse. Pocar et al. (1998) studied the pyrolysis of related triazolines, leading to the formation of morpholinopyrroles (Pocar et al., 1998). Additionally, studies like that by Amirnasr et al. (2002) discuss the synthesis and characterization of complexes involving pyrrolidine, providing insights into the chemical behavior of these substances (Amirnasr et al., 2002).
Physical Properties Analysis
The physical properties of these compounds are often determined using various spectroscopic techniques. For instance, Kotan and Yüksek (2016) employed IR, NMR, and other spectroscopic methods to characterize a morpholine-related compound, providing essential insights into its physical characteristics (Kotan & Yüksek, 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial for understanding these compounds. Wijtmans et al. (2004) explored the antioxidant properties of pyridinols, revealing significant aspects of their chemical nature (Wijtmans et al., 2004).
特性
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c17-16(18,19)24-13-3-1-12(2-4-13)9-20-10-14(15(22)11-20)21-5-7-23-8-6-21/h1-4,14-15,22H,5-11H2/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEXOOVUDVNFSX-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B5676549.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5676552.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine](/img/structure/B5676554.png)

![N-(1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5676561.png)

![N-(2-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5676581.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5676608.png)

![4-{[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]methyl}-N-methylbenzamide](/img/structure/B5676624.png)


![2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B5676644.png)
![1-(2-oxo-2-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5676651.png)